2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)29(27,28)16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRJMZDJGGALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a sulfonyl indole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a 4-fluorobenzyl group and a sulfonyl moiety, alongside a piperidinyl group. Its molecular formula is with a molecular weight of approximately 479.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzymatic activity. The indole moiety contributes to the compound's binding affinity, while the fluorobenzyl group enhances lipophilicity, facilitating cellular uptake.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, similar to other sulfonamide derivatives. It has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific IC50 values are yet to be fully established.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly those involved in cancer progression and inflammatory pathways.
Case Studies and Experimental Data
- Anticancer Studies :
- Antimicrobial Efficacy :
- Enzyme Binding Studies :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Observations:
Sulfonyl Group Variations: The target compound’s 4-fluorobenzylsulfonyl group contrasts with 3f’s 4-iodophenylsulfonyl (). Iodine’s bulkiness may enhance receptor binding affinity but reduce solubility compared to fluorine’s electronegative, compact profile . ’s analog replaces the indole core with a bromophenoxy group, demonstrating how core modifications drastically alter molecular shape and receptor compatibility .
Piperidine/Piperazine Substitutions :
- The piperidin-1-yl group in the target compound differs from 3f’s pyridinyl-piperazine. Piperazine derivatives often exhibit improved water solubility due to nitrogen-rich structures, while piperidine’s hydrophobicity may enhance blood-brain barrier penetration .
Fluorine Positioning: Fluorine at the benzyl position (N1) is conserved in FUB-144 (), a cannabinoid agonist, suggesting this substituent’s role in receptor recognition. However, replacing the sulfonyl-piperidinyl ethanone with a cyclopropyl methanone shifts activity from serotonergic to cannabinoid pathways .
Q & A
Q. What are the standard synthetic routes for 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Indole functionalization : Introducing the 4-fluorobenzyl group at the indole nitrogen via alkylation under basic conditions (e.g., NaH/DMF).
- Sulfonation : Sulfonyl chloride derivatives react with the indole core, often requiring anhydrous conditions and catalysts like pyridine to stabilize intermediates.
- Piperidine coupling : A nucleophilic substitution or condensation reaction links the sulfonated indole to the piperidin-1-yl ethanone moiety.
Characterization : - TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms structural integrity, with aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group signals (δ ~3.5 ppm).
- HRMS validates molecular weight and purity .
Q. How is the compound’s purity assessed, and what analytical methods are critical for quality control?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required).
- Elemental analysis : Validates stoichiometry (C, H, N, S).
- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Q. What safety precautions are recommended when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How does the fluorobenzyl group influence the compound’s pharmacokinetic properties and target binding?
- Lipophilicity : Fluorine enhances membrane permeability (logP ~3.2 predicted).
- Target interaction : The 4-fluorobenzyl group forms halogen bonds with aromatic residues (e.g., Tyr, Phe) in enzyme active sites, increasing binding affinity. Comparative studies show a 2.5-fold increase in potency vs. non-fluorinated analogs .
Q. What strategies optimize the compound’s selectivity for 5-HT6 receptor vs. off-target receptors?
- Structural modifications : Adjusting the piperidine substituents (e.g., bulkier groups reduce off-target binding to σ receptors).
- Computational docking : MD simulations identify key residues (e.g., Trp281 in 5-HT6) for hydrogen bonding with the sulfonyl group.
- In vitro assays : Radioligand binding assays (using [³H]LSD) quantify selectivity ratios .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP3A4/2D6 liability via LC-MS).
- Prodrug design : Mask polar groups (e.g., esterification of sulfonyl moieties) to improve bioavailability.
- Pharmacodynamic modeling : Correlate plasma exposure (AUC) with target engagement using PET imaging .
Q. What role does the sulfonyl group play in modulating enzyme inhibition kinetics?
- Mechanism : Acts as a hydrogen bond acceptor, stabilizing transition states in enzymes like COX-2 or kinases.
- Kinetic studies : Pre-steady-state assays reveal a non-competitive inhibition pattern (Ki ~0.8 µM for COX-2).
- SAR : Removing the sulfonyl group reduces inhibitory activity by >10-fold .
Q. How do structural analogs with chloro/methyl substitutions compare in biological activity?
- Fluorine vs. Chlorine : Fluorine improves metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h for Cl-analog in rat liver microsomes).
- Methyl substituents : Increase steric hindrance, reducing binding to CYP450 isoforms but lowering aqueous solubility .
Methodological Considerations
Q. What computational tools predict the compound’s ADMET profile?
Q. How are crystallographic data used to validate the compound’s binding mode?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
